5,5-Dimethylbarbituric acid

Catalog No.
S605840
CAS No.
24448-94-0
M.F
C6H8N2O3
M. Wt
156.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5-Dimethylbarbituric acid

CAS Number

24448-94-0

Product Name

5,5-Dimethylbarbituric acid

IUPAC Name

5,5-dimethyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

InChI

InChI=1S/C6H8N2O3/c1-6(2)3(9)7-5(11)8-4(6)10/h1-2H3,(H2,7,8,9,10,11)

InChI Key

LAOZSCRCYVBSJA-UHFFFAOYSA-N

SMILES

CC1(C(=O)NC(=O)NC1=O)C

Synonyms

5,5-dimethylbarbituric acid

Canonical SMILES

CC1(C(=O)NC(=O)NC1=O)C

Description

The exact mass of the compound 5,5-Dimethylbarbituric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5,5-Dimethylbarbituric acid is a derivative of barbituric acid, characterized by the presence of two methyl groups at the fifth carbon position of the barbituric acid structure. Its molecular formula is C6H8N2O3C_6H_8N_2O_3, and it has a molecular weight of approximately 156.14 g/mol. The compound is known for its structural similarity to other barbiturates, which are a class of drugs that act as central nervous system depressants. The compound's structural formula can be represented as follows:

text
O ||C - C - N - C - C| | | |N - C C - CH3| |CH3 O

5,5-Dimethylbarbituric acid is utilized in various chemical and biological applications due to its unique properties and reactivity.

Typical of barbiturates. It can participate in:

  • Acid-Base Reactions: The compound can act as a weak acid due to the presence of the carboxylic group, allowing it to form salts with bases.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.
  • Hydrolysis: Under acidic or basic conditions, 5,5-dimethylbarbituric acid can hydrolyze, leading to the formation of simpler molecules.

These reactions make it a versatile compound in synthetic organic chemistry.

The synthesis of 5,5-dimethylbarbituric acid typically involves:

  • Condensation Reaction: The reaction between malonic acid derivatives and urea or thiourea under acidic conditions.
  • Cyclization: Following the initial condensation, cyclization occurs to form the barbituric acid skeleton.
  • Methylation: The introduction of methyl groups at the fifth position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

These methods allow for the efficient production of 5,5-dimethylbarbituric acid in laboratory settings .

5,5-Dimethylbarbituric acid finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor in the synthesis of more complex pharmaceutical compounds.
  • Research: Used in studies exploring the structure-activity relationship of barbiturate derivatives.
  • Chemical Synthesis: Acts as an intermediate in organic synthesis for developing new compounds with desired biological activities.

Interaction studies involving 5,5-dimethylbarbituric acid primarily focus on its interactions with other molecules:

  • Protein Binding: Investigations into how this compound interacts with plasma proteins could provide insights into its pharmacokinetics.
  • Enzyme Inhibition: Studies may also explore whether it inhibits specific enzymes related to neurotransmitter metabolism.

These interactions are crucial for understanding its potential therapeutic applications and side effects.

Several compounds share structural similarities with 5,5-dimethylbarbituric acid. Key comparisons include:

Compound NameStructural FeaturesUnique Properties
Barbituric AcidNo methyl groups at C-5Parent compound; used as a sedative
5-Ethylbarbituric AcidEthyl group at C-5More potent sedative effects
5-Methylbarbituric AcidOne methyl group at C-5Intermediate potency
5-Phenylbarbituric AcidPhenyl group at C-5Increased lipophilicity

The uniqueness of 5,5-dimethylbarbituric acid lies in its specific methyl substitution pattern at the fifth position, which influences its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

-0.1

LogP

-0.44 (LogP)

UNII

25801SQA9H

Other CAS

24448-94-0

Wikipedia

5,5-dimethylbarbituric acid

Dates

Modify: 2023-07-20

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